1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
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Description
1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine (FDME) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a pyridine-like odor and is soluble in water and many organic solvents. FDME is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials. The compound has a wide range of applications in the fields of medicine, agriculture, and material science.
Scientific Research Applications
Application in Antibacterial Activity
Scientific Field
Summary of the Application
Furan derivatives have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .
Methods of Application
The methods of application involve the synthesis of furan derivatives and testing their antibacterial activity against various bacterial strains .
Results or Outcomes
The results show that furan derivatives exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Application in Anti-tyrosinase and Anti-melanogenesis Activities
Scientific Field
Summary of the Application
Furan-chalcone derivatives have been studied for their anti-tyrosinase and anti-melanogenesis activities .
Methods of Application
The methods of application involve in vitro enzyme kinetics and computational studies, including molecular docking simulations and molecular dynamics .
Results or Outcomes
The results of these studies are not specified in the source .
Application in Biomass Catalytic Conversion
Scientific Field
Summary of the Application
A novel approach in the realm of catalytic organic synthesis integrates biomass catalytic conversion with organic synthesis techniques . Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF) .
Methods of Application
The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .
Results or Outcomes
This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies the synthesis of novel compounds through green chemistry principles .
Application in Photolysis
Scientific Field
Summary of the Application
Photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) in aerated cyclohexane leads to the formation of a dehydrodimer .
Methods of Application
The method of application involves the photolysis of FHC in aerated cyclohexane .
Results or Outcomes
A dehydrodimer, 2-(furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione, was formed .
Application in Sustainable Chemistry
Summary of the Application
This study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .
Methods of Application
Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .
Results or Outcomes
This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
properties
IUPAC Name |
1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJFCUDCKGDHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395961 |
Source
|
Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
CAS RN |
851169-48-7 |
Source
|
Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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